molecular formula C17H20F3N3O B4105831 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline

4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline

货号 B4105831
分子量: 339.35 g/mol
InChI 键: PBEOFIDUOHTEBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline, also known as gefitinib, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It was first approved by the United States Food and Drug Administration (FDA) in 2003 for the treatment of non-small cell lung cancer (NSCLC). Since then, it has been extensively studied for its potential use in other types of cancer and has shown promising results.

作用机制

Gefitinib works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR activity, 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and physiological effects
Gefitinib has been shown to have a number of biochemical and physiological effects. It can induce apoptosis in cancer cells by inhibiting EGFR activity and downstream signaling pathways. It can also inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, it has been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels that supply nutrients to cancer cells.

实验室实验的优点和局限性

Gefitinib has a number of advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified to improve its potency and selectivity. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It can be difficult to obtain pure and stable samples of 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline, and its effects can be influenced by factors such as cellular context and drug resistance.

未来方向

There are a number of future directions for research on 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline. One area of interest is the development of new and more potent EGFR inhibitors. Another area of interest is the identification of biomarkers that can predict the response to 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline treatment. This can help to identify patients who are most likely to benefit from the drug and avoid unnecessary treatment in those who are unlikely to respond. In addition, there is ongoing research on the use of 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline in combination with other chemotherapy drugs or immunotherapies to improve treatment outcomes. Finally, there is interest in studying the potential use of 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline in other types of cancer, such as breast and head and neck cancer.

科学研究应用

Gefitinib has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells that overexpress EGFR. It has also been studied for its potential use in combination with other chemotherapy drugs to improve treatment outcomes. In addition, 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline has been studied for its potential use in other types of cancer, such as breast and head and neck cancer.

属性

IUPAC Name

4-[6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-yl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O/c1-9-5-10(2)14-13(6-9)15(22-16(21-14)17(18,19)20)23-7-11(3)24-12(4)8-23/h5-6,11-12H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEOFIDUOHTEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC3=C(C=C(C=C32)C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline
Reactant of Route 2
4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline
Reactant of Route 3
Reactant of Route 3
4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline
Reactant of Route 4
Reactant of Route 4
4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline
Reactant of Route 5
4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline
Reactant of Route 6
Reactant of Route 6
4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。